LDN-193188

Descripción

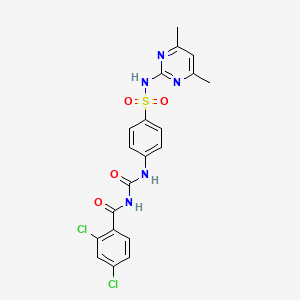

Structure

3D Structure

Propiedades

IUPAC Name |

2,4-dichloro-N-[[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]carbamoyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17Cl2N5O4S/c1-11-9-12(2)24-19(23-11)27-32(30,31)15-6-4-14(5-7-15)25-20(29)26-18(28)16-8-3-13(21)10-17(16)22/h3-10H,1-2H3,(H,23,24,27)(H2,25,26,28,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COTBDKMEUUNJTI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)NC(=O)C3=C(C=C(C=C3)Cl)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17Cl2N5O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

LDN-193189: A Comprehensive Technical Guide to its Primary Target and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

LDN-193189 is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway. This document provides an in-depth technical overview of the primary molecular target of LDN-193189, its mechanism of action, and the experimental methodologies used for its characterization. Quantitative data on its inhibitory activity are presented, and key signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding for research and drug development applications.

Primary Molecular Target

The primary molecular target of LDN-193189 is the family of BMP type I receptors, which are serine/threonine kinases. It exhibits high affinity for Activin Receptor-Like Kinase 1 (ALK1), ALK2, ALK3, and ALK6.[1][2][3] Notably, LDN-193189 demonstrates particularly potent inhibition of ALK2.[1][4][5][6][7] The inhibitory activity of LDN-193189 is significantly more selective for BMP receptors compared to the Transforming Growth Factor-beta (TGF-β) receptor family, with over 200-fold selectivity for BMP versus TGF-β signaling.[1]

Quantitative Inhibitory Activity

The inhibitory potency of LDN-193189 against its primary targets has been quantified through various in vitro kinase assays and cell-based functional assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target | Assay Type | IC50 (nM) | Reference |

| ALK1 | Kinase Assay | 0.8 | [1][3] |

| ALK2 | Kinase Assay | 0.8 | [1][3] |

| ALK2 | Transcriptional Activity in C2C12 cells | 5 | [1][4][5][6][7] |

| ALK3 | Kinase Assay | 5.3 | [1][3] |

| ALK3 | Transcriptional Activity in C2C12 cells | 30 | [1][4][5][6][7] |

| ALK6 | Kinase Assay | 16.7 | [1][3] |

| ALK4 | Kinase Assay | >500 | [5] |

| ALK5 | Kinase Assay | >500 | [5] |

| ALK7 | Kinase Assay | >500 | [5] |

Mechanism of Action: Inhibition of BMP Signaling

LDN-193189 exerts its biological effects by competitively binding to the ATP-binding pocket of the intracellular kinase domain of BMP type I receptors. This inhibition prevents the phosphorylation and subsequent activation of the downstream signaling mediators, the receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8.[1][5] The inhibition of SMAD phosphorylation blocks their translocation to the nucleus, thereby preventing the regulation of target gene expression.

Beyond the canonical SMAD pathway, LDN-193189 has also been shown to inhibit BMP-induced non-SMAD signaling pathways, including the p38 MAPK and Akt pathways in C2C12 cells.[4][8]

Signaling Pathway Diagram

The following diagram illustrates the canonical BMP signaling pathway and the point of inhibition by LDN-193189.

Experimental Protocols

The characterization of LDN-193189's inhibitory activity relies on established biochemical and cell-based assays.

In Vitro Kinase Assay (Radiometric)

This assay directly measures the enzymatic activity of the purified kinase domain of ALK receptors.

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction buffer containing ATP (including a radiolabeled ATP, e.g., [γ-³²P]ATP or [γ-³³P]ATP), a generic substrate (e.g., casein or a specific peptide substrate), and the purified recombinant ALK2 kinase.[9]

-

Inhibitor Addition: Add varying concentrations of LDN-193189 (typically dissolved in DMSO) or a vehicle control to the reaction mixture.

-

Initiation and Incubation: Initiate the kinase reaction by adding the ALK2 enzyme. Incubate the mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 15-30 minutes).

-

Termination: Stop the reaction by adding a solution that denatures the enzyme (e.g., phosphoric acid or SDS-PAGE loading buffer).

-

Quantification: Separate the phosphorylated substrate from the unreacted radiolabeled ATP using methods like phosphocellulose paper binding or SDS-PAGE followed by autoradiography.

-

Data Analysis: Quantify the radioactivity incorporated into the substrate. Calculate the percentage of inhibition for each LDN-193189 concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based BMP-Induced Alkaline Phosphatase Assay in C2C12 Cells

This assay measures the downstream functional consequence of BMP receptor activation in a cellular context. C2C12 myoblast cells differentiate into osteoblasts in response to BMP signaling, a process characterized by increased alkaline phosphatase (ALP) activity.

Protocol:

-

Cell Culture: Plate C2C12 cells in a 96-well plate and culture until they reach a desired confluency.

-

Inhibitor Pre-incubation: Pre-incubate the cells with various concentrations of LDN-193189 or vehicle control for a short period (e.g., 30-60 minutes).

-

BMP Stimulation: Add a BMP ligand (e.g., BMP2, BMP4, or BMP6) to the wells to stimulate the BMP signaling pathway.

-

Incubation: Incubate the cells for a period sufficient to induce ALP expression (e.g., 24-72 hours).

-

Cell Lysis: Lyse the cells to release the intracellular ALP.

-

ALP Activity Measurement: Add a colorimetric or fluorometric ALP substrate (e.g., p-nitrophenyl phosphate) to the cell lysate.

-

Quantification: Measure the absorbance or fluorescence, which is proportional to the ALP activity.

-

Data Analysis: Normalize the ALP activity to cell viability (e.g., using an MTT or similar assay). Calculate the percentage of inhibition for each LDN-193189 concentration and determine the IC50 value.

Conclusion

LDN-193189 is a highly potent and selective inhibitor of BMP type I receptors, with a primary targeting preference for ALK1, ALK2, ALK3, and ALK6. Its mechanism of action involves the direct inhibition of the kinase activity of these receptors, leading to the suppression of both canonical SMAD and non-SMAD downstream signaling pathways. The well-characterized nature of its primary target and its high potency make LDN-193189 a valuable tool for researchers investigating BMP signaling in various biological processes and a potential starting point for the development of therapeutics for diseases associated with aberrant BMP pathway activation.

References

- 1. selleckchem.com [selleckchem.com]

- 2. stemcell.com [stemcell.com]

- 3. LDN193189 GMP | LDN193189 (DM-3189) | ALK2/3 Inhibitor | Small Molecules | Captivate Bio [captivatebio.com]

- 4. apexbt.com [apexbt.com]

- 5. cellagentech.com [cellagentech.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. adooq.com [adooq.com]

- 8. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. promega.com [promega.com]

LDN-193189: A Technical Guide to a Potent and Selective BMP Signaling Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bone Morphogenetic Proteins (BMPs) are a group of growth factors belonging to the transforming growth factor-β (TGF-β) superfamily. They play crucial roles in a wide array of biological processes, including embryonic development, tissue homeostasis, and cellular differentiation. The signaling cascade initiated by BMPs is tightly regulated, and its dysregulation is implicated in various diseases, from musculoskeletal disorders to cancer. Small molecule inhibitors of BMP signaling are invaluable tools for dissecting the complex functions of this pathway and hold therapeutic potential.

This technical guide provides an in-depth overview of LDN-193189, a potent and selective small molecule inhibitor of the BMP signaling pathway. LDN-193189 is a derivative of Dorsomorphin and is widely used in research to investigate the physiological and pathological roles of BMP signaling.

Mechanism of Action

LDN-193189 exerts its inhibitory effect by targeting the ATP-binding pocket of the intracellular kinase domain of BMP type I receptors, also known as Activin receptor-like kinases (ALKs). The canonical BMP signaling pathway is initiated by the binding of a BMP ligand to a complex of type I and type II serine/threonine kinase receptors. This binding event leads to the phosphorylation and activation of the type I receptor by the constitutively active type II receptor. The activated type I receptor then phosphorylates the intracellular signaling proteins, SMADs 1, 5, and 8. These phosphorylated SMADs form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes.

LDN-193189 selectively inhibits BMP type I receptors, primarily ALK2 (ACVR1) and ALK3 (BMPR1A), with weaker activity against ALK6 (BMPR1B).[1][2][3] By blocking the kinase activity of these receptors, LDN-193189 prevents the phosphorylation of SMAD1/5/8, thereby inhibiting the downstream signaling cascade.[3][4] Studies have shown that LDN-193189 inhibits both the canonical Smad pathway and non-canonical BMP-induced pathways, such as the p38 MAPK and Akt signaling pathways in certain cell types.[4] The inhibitor demonstrates high selectivity for BMP receptors over the TGF-β/Activin branch of the superfamily, which utilizes ALK4, ALK5, and ALK7.[2][3]

Quantitative Data

The inhibitory potency and selectivity of LDN-193189 have been characterized in various assays. The following tables summarize the key quantitative data.

Table 1: Inhibitory Activity (IC50) of LDN-193189 against Type I Receptors

| Target Receptor | IC50 (nM) - Kinase Assay | IC50 (nM) - Transcriptional Activity |

| ALK1 | 0.8 | - |

| ALK2 (ACVR1) | 0.8[1] | 5[2][3] |

| ALK3 (BMPR1A) | 5.3[1] | 30[2][3] |

| ALK4 (ACVR1B) | >500 | ~500 |

| ALK5 (TGFBR1) | >500 | ~500 |

| ALK6 (BMPR1B) | 16.7[1] | 150 |

| ALK7 (ACVR1C) | >500 | ~500 |

Table 2: Functional Inhibition of BMP Signaling by LDN-193189

| Assay | Cell Line | BMP Ligand | IC50 (nM) |

| SMAD1/5/8 Phosphorylation | Murine Pulmonary Artery Smooth Muscle Cells | BMP4 | ~5[2] |

| Alkaline Phosphatase (ALP) Activity | C2C12 cells | BMP6 | ~5[5] |

| Alkaline Phosphatase (ALP) Activity | C2C12 cells | BMP4 | ~5[5] |

| BRE-Luciferase Activity | C2C12 cells (transfected with caALK3) | - | 11[5] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of inhibitor activity. Below are representative protocols for key experiments involving LDN-193189.

In Vitro Kinase Assay

This protocol is a general guideline for determining the IC50 of LDN-193189 against a purified BMP type I receptor kinase domain.

-

Materials:

-

Recombinant purified ALK2 or ALK3 kinase domain

-

Myelin Basic Protein (MBP) as a substrate

-

[γ-³²P]ATP

-

LDN-193189 stock solution (in DMSO)

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 2 µM ATP)

-

Phosphocellulose paper

-

Scintillation counter

-

-

Procedure:

-

Prepare serial dilutions of LDN-193189 in kinase reaction buffer. Also, prepare a vehicle control (DMSO).

-

In a microcentrifuge tube, combine the recombinant kinase, MBP substrate, and the diluted LDN-193189 or vehicle.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cell-Based Alkaline Phosphatase (ALP) Assay

This protocol describes the measurement of BMP-induced osteogenic differentiation in C2C12 myoblast cells, a common model for studying BMP signaling.[5]

-

Materials:

-

C2C12 cells

-

DMEM supplemented with 10% FBS and antibiotics

-

Low-serum DMEM (e.g., 0.5% or 2% FBS)

-

BMP ligand (e.g., BMP2, BMP4, or BMP6)

-

LDN-193189 stock solution (in DMSO)

-

ALP substrate (e.g., p-nitrophenyl phosphate (B84403) - pNPP)

-

Cell lysis buffer (e.g., 1% Triton X-100 in TBS)

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Seed C2C12 cells into a 96-well plate at a density of approximately 2,000 cells per well and allow them to attach overnight.[6]

-

Replace the growth medium with low-serum DMEM and incubate overnight to starve the cells.

-

Pre-treat the cells with various concentrations of LDN-193189 or vehicle (DMSO) for 30-60 minutes.

-

Stimulate the cells with a BMP ligand at a predetermined concentration for 72-120 hours.[6]

-

After incubation, wash the cells with PBS and then lyse the cells with lysis buffer.[6]

-

Transfer a portion of the cell lysate to a new 96-well plate.

-

Add the ALP substrate (pNPP) to each well and incubate at room temperature or 37°C until a yellow color develops.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Normalize the ALP activity to the total protein concentration in each well.

-

Calculate the percentage of inhibition for each LDN-193189 concentration and determine the IC50 value.

-

Western Blotting for Phospho-SMAD1/5/8

This protocol is used to directly assess the effect of LDN-193189 on the phosphorylation of SMAD1/5/8.[4]

-

Materials:

-

Cells responsive to BMP signaling (e.g., C2C12)

-

Serum-free medium

-

BMP ligand

-

LDN-193189

-

RIPA buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-SMAD1/5/8, anti-total SMAD1, and a loading control (e.g., anti-GAPDH or anti-tubulin)

-

HRP-conjugated secondary antibody

-

ECL Western blotting detection reagents

-

-

Procedure:

-

Plate cells and grow to near confluence.

-

Serum-starve the cells for at least 4-5 hours.[4]

-

Pre-incubate the cells with desired concentrations of LDN-193189 or vehicle for 30 minutes.[4]

-

Stimulate the cells with a BMP ligand for 30-60 minutes.[4]

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary antibody against phospho-SMAD1/5/8 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using ECL reagents and an imaging system.

-

Strip the membrane and re-probe for total SMAD1 and the loading control to ensure equal protein loading.

-

Visualizations

BMP Signaling Pathway and LDN-193189 Inhibition

Caption: Canonical BMP signaling pathway and the inhibitory action of LDN-193189.

Experimental Workflow for a Cell-Based BMP Inhibition Assay

Caption: Workflow for assessing LDN-193189 efficacy in a cell-based assay.

Conclusion

LDN-193189 is a well-characterized, potent, and selective inhibitor of BMP type I receptors ALK2 and ALK3. Its ability to effectively block both canonical and non-canonical BMP signaling pathways has made it an indispensable tool for researchers in various fields. This guide provides the core technical information, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols, to facilitate its effective use in the laboratory. The continued application of LDN-193189 will undoubtedly contribute to a deeper understanding of the multifaceted roles of BMP signaling in health and disease, and may inform the development of novel therapeutic strategies.

References

- 1. selleckchem.com [selleckchem.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. cellagentech.com [cellagentech.com]

- 4. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of an ALK2-biased BMP type I receptor kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacologic strategies for assaying BMP signaling function - PMC [pmc.ncbi.nlm.nih.gov]

LDN-193189: A Technical Guide to Selective ALK2 and ALK3 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

LDN-193189 is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) type I receptors, Activin Receptor-Like Kinase 2 (ALK2) and Activin Receptor-Like Kinase 3 (ALK3). By targeting these key nodes in the BMP signaling pathway, LDN-193189 serves as a critical tool for investigating the physiological and pathological roles of BMP signaling. This technical guide provides an in-depth overview of LDN-193189, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction

Bone Morphogenetic Proteins (BMPs) are a group of signaling molecules belonging to the Transforming Growth-beta (TGF-β) superfamily that play crucial roles in embryonic development, tissue homeostasis, and various disease processes. BMPs initiate their signaling cascade by binding to a complex of type I and type II serine/threonine kinase receptors on the cell surface. This binding leads to the phosphorylation and activation of the type I receptors, ALK2 and ALK3, which in turn phosphorylate downstream effector proteins, primarily the SMADs (Sons of Mothers Against Decapentaplegic).

The dysregulation of the BMP-ALK2/ALK3 signaling axis is implicated in a range of disorders, including fibrodysplasia ossificans progressiva (FOP), cancer, and vascular diseases. The development of selective inhibitors for ALK2 and ALK3 is therefore of significant interest for both basic research and therapeutic applications. LDN-193189, a derivative of Dorsomorphin, has emerged as a highly selective and potent inhibitor of ALK2 and ALK3, making it an invaluable tool for dissecting the intricacies of BMP signaling.

Mechanism of Action

LDN-193189 exerts its inhibitory effect by competing with ATP for the kinase domain's binding site on ALK2 and ALK3. This competitive inhibition prevents the autophosphorylation and activation of the receptors, thereby blocking the downstream signaling cascade. The inhibition by LDN-193189 affects both the canonical SMAD-dependent pathway and the non-canonical, SMAD-independent pathways.

Inhibition of Canonical SMAD Pathway

The canonical BMP signaling pathway involves the phosphorylation of SMAD1, SMAD5, and SMAD8 by activated ALK2/ALK3. These phosphorylated R-SMADs then form a complex with the common mediator SMAD4, which translocates to the nucleus to regulate the transcription of BMP target genes. LDN-193189 effectively blocks the initial phosphorylation of SMAD1/5/8, thus abrogating the entire canonical signaling cascade.

Inhibition of Non-Canonical Pathways

In addition to the SMAD pathway, ALK2 and ALK3 can also activate non-canonical signaling pathways, including the p38 mitogen-activated protein kinase (MAPK), extracellular signal-regulated kinase (ERK1/2), and the Phosphoinositide 3-kinase (PI3K)/Akt pathways.[1][2] LDN-193189 has been shown to inhibit the activation of these non-canonical pathways, demonstrating its comprehensive blockade of BMP-mediated signaling.[1][2]

Quantitative Inhibitory Data

The potency and selectivity of LDN-193189 have been characterized in various in vitro and cell-based assays. The following tables summarize the key quantitative data for LDN-193189.

| Target | IC50 (nM) | Assay Type | Reference |

| ALK2 | 5 | Transcriptional Activity | [3] |

| ALK3 | 30 | Transcriptional Activity | [3] |

| ALK1 | 0.8 | Kinase Assay | |

| ALK6 | 16.7 | Kinase Assay | |

| ALK4 | >500 | Kinase Assay | |

| ALK5 | >500 | Kinase Assay | |

| ALK7 | >500 | Kinase Assay | |

| BMP4-mediated SMAD1/5/8 activation | 5 | Cellular Assay |

Table 1: IC50 values of LDN-193189 against various BMP type I receptors.

| Cell Line | Assay | Effect of LDN-193189 | Reference |

| C2C12 | Inhibition of BMP2-induced p-Smad1/5/8 | Dose-dependent inhibition | [1][2] |

| C2C12 | Inhibition of BMP2-induced p-p38 | Dose-dependent inhibition | [1][2] |

| C2C12 | Inhibition of BMP2-induced p-Akt | Dose-dependent inhibition | [1][2] |

| C2C12 | Inhibition of BMP2-induced p-ERK1/2 | Dose-dependent inhibition | [1][2] |

Table 2: Cellular effects of LDN-193189 on BMP-induced signaling pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the inhibitory activity of LDN-193189.

In Vitro Kinase Assay for ALK2/ALK3 Inhibition

This protocol describes a radiometric or luminescence-based in vitro kinase assay to determine the IC50 of LDN-193189 against ALK2 and ALK3.

Materials:

-

Recombinant human ALK2 and ALK3 kinase domains

-

Myelin Basic Protein (MBP) or a specific peptide substrate

-

[γ-³²P]ATP or ATP for luminescence-based assays

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.4 mg/mL BSA, 0.01% Brij-35)

-

LDN-193189 stock solution (in DMSO)

-

96-well or 384-well plates

-

Phosphocellulose paper and scintillation counter (for radiometric assay) or plate reader (for luminescence assay)

Procedure:

-

Prepare serial dilutions of LDN-193189 in kinase reaction buffer.

-

In a multi-well plate, add the kinase (ALK2 or ALK3) and the substrate (MBP).

-

Add the diluted LDN-193189 or vehicle (DMSO) to the wells and incubate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP for radiometric assay). The final ATP concentration should be close to the Km for the respective kinase.

-

Incubate the reaction for a defined period (e.g., 30-60 minutes) at 30°C.

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid for radiometric assay).

-

For the radiometric assay, spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

-

For luminescence-based assays, follow the manufacturer's instructions to measure the amount of ADP produced.

-

Calculate the percentage of kinase inhibition for each LDN-193189 concentration and determine the IC50 value using a suitable software.

Western Blot Analysis of SMAD1/5/8 Phosphorylation

This protocol details the procedure for assessing the effect of LDN-193189 on BMP-induced SMAD1/5/8 phosphorylation in a cellular context.

Materials:

-

C2C12 cells (or other BMP-responsive cell line)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Recombinant BMP2 or other BMP ligands

-

LDN-193189

-

Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-SMAD1/5/8 and anti-total SMAD1

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Seed C2C12 cells in multi-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 4-6 hours prior to treatment.

-

Pre-treat the cells with various concentrations of LDN-193189 or vehicle (DMSO) for 30-60 minutes.

-

Stimulate the cells with a BMP ligand (e.g., 50 ng/mL BMP2) for 30-60 minutes.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-SMAD1/5/8 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total SMAD1 as a loading control.

BMP-Responsive Luciferase Reporter Assay

This protocol describes a cell-based reporter assay to measure the transcriptional activity of the BMP pathway and its inhibition by LDN-193189.

Materials:

-

C2C12 cells (or other suitable cell line)

-

BMP-responsive element (BRE)-luciferase reporter plasmid

-

Transfection reagent

-

Recombinant BMP ligand

-

LDN-193189

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Co-transfect the cells with the BRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

-

After 24 hours, seed the transfected cells into a multi-well plate.

-

Pre-treat the cells with various concentrations of LDN-193189 or vehicle for 30-60 minutes.

-

Stimulate the cells with a BMP ligand for 6-24 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the appropriate reagents.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

-

Calculate the percentage of inhibition of BMP-induced luciferase activity for each LDN-193189 concentration and determine the IC50 value.

Visualizations

Signaling Pathways

BMP/ALK2/ALK3 Signaling Pathway and Inhibition by LDN-193189.

Experimental Workflow

Workflow for Assessing LDN-193189 Efficacy in Cellular Assays.

Conclusion

LDN-193189 is a powerful and selective research tool for the investigation of BMP signaling pathways. Its ability to potently inhibit ALK2 and ALK3 with high specificity allows for the precise dissection of the roles of these receptors in various biological processes. The experimental protocols and data presented in this technical guide provide a comprehensive resource for researchers and drug development professionals working in this field. Further studies utilizing LDN-193189 will undoubtedly continue to unravel the complex and multifaceted roles of BMP signaling in health and disease.

References

The Role of LDN-193189 in the Smad Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bone Morphogenetic Proteins (BMPs) are a group of signaling molecules belonging to the Transforming Growth Factor-beta (TGF-β) superfamily that play crucial roles in embryonic development and adult tissue homeostasis.[1][2] The canonical BMP signaling cascade is mediated by the phosphorylation of receptor-regulated Smads (R-Smads), specifically Smad1, Smad5, and Smad8, by activated BMP type I receptors. Dysregulation of the BMP-Smad signaling pathway is implicated in a variety of diseases, making it a key target for therapeutic intervention. LDN-193189 is a potent and selective small molecule inhibitor of BMP type I receptors, which has emerged as a critical tool for studying BMP signaling and as a potential therapeutic agent. This technical guide provides an in-depth overview of the role of LDN-193189 in the Smad signaling pathway, including its mechanism of action, quantitative data on its inhibitory effects, and detailed experimental protocols for its use.

Mechanism of Action of LDN-193189

LDN-193189 is a derivative of Dorsomorphin, the first-identified small molecule inhibitor of BMP signaling.[3] It exhibits significantly improved potency and selectivity for the BMP type I receptors, primarily Activin receptor-like kinase 2 (ALK2) and ALK3.[4][5][6] By competitively binding to the ATP-binding pocket of the kinase domain of these receptors, LDN-193189 prevents their activation and subsequent phosphorylation of the downstream Smad1/5/8 proteins.[7] This blockade of Smad phosphorylation inhibits their nuclear translocation and the subsequent regulation of target gene expression.[5]

The following diagram illustrates the canonical BMP/Smad signaling pathway and the point of inhibition by LDN-193189.

Caption: Inhibition of the BMP/Smad pathway by LDN-193189.

Quantitative Data on LDN-193189 Activity

The inhibitory potency of LDN-193189 has been quantified in various assays, demonstrating its high affinity for BMP type I receptors.

Table 1: In Vitro Kinase Inhibitory Activity of LDN-193189

| Target Receptor | IC50 (nM) | Reference |

| ALK1 | 0.8 | [8][9] |

| ALK2 | 0.8 - 5 | [4][5][8][9] |

| ALK3 | 5.3 - 30 | [4][5][8][9] |

| ALK6 | 16.7 | [8][9] |

| ALK4 | 101 | [3][7] |

| ALK5 | >500 | [5] |

| ALK7 | >500 | [5] |

| ActRIIA | 210 | [3][7] |

Table 2: Cellular Inhibitory Activity of LDN-193189

| Assay | Cell Line | Ligand | Measured Effect | IC50 (nM) | Reference |

| BMP-responsive element (BRE) Luciferase Assay | C2C12 | BMP4 | Inhibition of transcriptional activity | 5 | [8] |

| Alkaline Phosphatase Activity | C2C12 | BMP4 | Inhibition of osteogenic differentiation | 30 | [8] |

| Smad1/5/8 Phosphorylation | C2C12 | BMP4 | Inhibition of Smad phosphorylation | 5 | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the role of LDN-193189 in the Smad signaling pathway.

Cell Culture and Treatment with LDN-193189

The murine myoblast cell line C2C12 is a commonly used model to study BMP signaling.[2]

-

Cell Culture: Culture C2C12 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.[10]

-

Serum Starvation: Prior to stimulation, seed cells at the desired density and allow them to adhere. Once attached, replace the growth medium with serum-free or low-serum (0.5-2% FBS) DMEM for 4-12 hours to reduce basal signaling activity.[2]

-

LDN-193189 Treatment: Prepare a stock solution of LDN-193189 in DMSO (e.g., 10 mM). Dilute the stock solution in the appropriate cell culture medium to the desired final concentration (a typical effective concentration for inhibiting Smad1/5/8 phosphorylation is 0.5 µM).[2] Pre-incubate the cells with the LDN-193189-containing medium for 30-60 minutes before adding the BMP ligand.[2]

-

BMP Stimulation: Following pre-incubation with LDN-193189, add the BMP ligand (e.g., BMP2, BMP4, or BMP6) to the culture medium at the desired concentration (e.g., 5 nM for BMP2).[2]

-

Incubation: Incubate the cells for the desired time period (e.g., 60 minutes for Smad phosphorylation assays).[2]

-

Cell Lysis: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

Caption: Workflow for treating C2C12 cells with LDN-193189.

Western Blotting for Phospho-Smad1/5/8

Western blotting is a standard technique to quantify the levels of phosphorylated Smad1/5/8.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

-

Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

SDS-PAGE: Separate the protein samples on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-Smad1/5/8 (e.g., Cell Signaling Technology, #9511) diluted in blocking buffer overnight at 4°C with gentle agitation. A primary antibody against total Smad1 (e.g., Santa Cruz Biotechnology, sc-6031-R) or a housekeeping protein like GAPDH or β-actin should be used as a loading control on a separate blot or after stripping the initial blot.[11]

-

Washing: Wash the membrane three times with TBST for 5-10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Quantify the band intensities using densitometry software. Normalize the phospho-Smad1/5/8 signal to the total Smad1 or loading control signal.

BMP-Responsive Element (BRE) Luciferase Reporter Assay

This assay measures the transcriptional activity of the Smad pathway.

-

Cell Transfection: Co-transfect C2C12 cells with a BMP-responsive element (BRE)-luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization of transfection efficiency) using a suitable transfection reagent.

-

Cell Treatment: After 24 hours, treat the transfected cells with LDN-193189 and/or BMP ligand as described in the cell treatment protocol.

-

Cell Lysis: After the desired incubation period (typically 18-24 hours for reporter assays), lyse the cells using a passive lysis buffer.

-

Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Express the results as fold induction relative to the untreated control.

Alkaline Phosphatase (ALP) Activity Assay

This assay is a functional measure of osteogenic differentiation induced by BMP signaling.

-

Cell Seeding and Treatment: Seed C2C12 cells in a 96-well plate and treat with LDN-193189 and BMP ligand as described previously. The treatment period for ALP assays is typically longer, ranging from 3 to 6 days.[8][12]

-

Cell Lysis: After the treatment period, wash the cells with PBS and lyse them in a buffer containing a non-ionic detergent (e.g., 0.5% Triton X-100).[12]

-

ALP Reaction: Add a substrate solution containing p-nitrophenyl phosphate (B84403) (pNPP) to the cell lysates. Alkaline phosphatase will hydrolyze pNPP to p-nitrophenol, which is yellow.

-

Measurement: Incubate the reaction at 37°C for an appropriate amount of time (e.g., 30-60 minutes). Measure the absorbance at 405 nm using a microplate reader.

-

Normalization: Normalize the ALP activity to the total protein concentration in each well, which can be determined using a BCA assay on the same lysates.

Conclusion

LDN-193189 is a highly potent and selective inhibitor of the BMP/Smad signaling pathway, acting primarily through the inhibition of ALK2 and ALK3. Its ability to specifically block the phosphorylation of Smad1/5/8 makes it an invaluable tool for dissecting the intricate roles of BMP signaling in various biological processes. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals aiming to investigate and modulate the BMP-Smad axis in their studies. The continued use and characterization of LDN-193189 will undoubtedly lead to a deeper understanding of BMP-related pathologies and pave the way for novel therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small Molecules Dorsomorphin and LDN-193189 Inhibit Myostatin/GDF8 Signaling and Promote Functional Myoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. cellagentech.com [cellagentech.com]

- 6. Inhibition of BMP signaling with LDN 193189 can influence bone marrow stromal cell fate but does not prevent hypertrophy during chondrogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. edoc.mdc-berlin.de [edoc.mdc-berlin.de]

- 8. selleckchem.com [selleckchem.com]

- 9. selleckchem.com [selleckchem.com]

- 10. 2-D08 treatment regulates C2C12 myoblast proliferation and differentiation via the Erk1/2 and proteasome signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. Development and optimization of a cell-based assay for the selection of synthetic compounds that potentiate bone morphogenetic protein-2 activity - PMC [pmc.ncbi.nlm.nih.gov]

The Inhibitory Effect of LDN-193189 on p38 and Akt Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

LDN-193189 is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) type I receptors ALK2 and ALK3. While its primary mechanism of action involves the inhibition of the canonical Smad signaling pathway, emerging evidence has demonstrated its regulatory role in the non-Smad p38 and Akt signaling cascades. This technical guide provides an in-depth analysis of the effects of LDN-193189 on the p38 and Akt pathways, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions.

Core Mechanism of Action of LDN-193189

LDN-193189 functions as a highly selective inhibitor of BMP signaling. It effectively blocks the phosphorylation of Smad1, Smad5, and Smad8 by targeting the BMP type I receptors ALK2 and ALK3 with high potency. The compound exhibits significantly lower activity against other TGF-β superfamily receptors such as ALK4, ALK5, and ALK7, highlighting its specificity for the BMP signaling axis. This targeted inhibition of BMP receptors by LDN-193189 has been shown to impact not only the canonical Smad pathway but also the non-Smad pathways involving p38 and Akt.

Quantitative Analysis of LDN-193189 Activity

The inhibitory potency of LDN-193189 has been quantified across various cellular and cell-free assays. The following tables summarize the key inhibitory concentration (IC50) values, providing a comparative overview of its efficacy against different receptors and signaling events.

| Target Receptor | Assay Type | IC50 (nM) | Reference |

| ALK1 | Kinase Assay | 0.8 | |

| ALK2 | Kinase Assay | 0.8 | |

| ALK2 | C2C12 cells | 5 | |

| ALK3 | Kinase Assay | 5.3 | |

| ALK3 | C2C12 cells | 30 | |

| ALK6 | Kinase Assay | 16.7 |

| Signaling Event | Cell Line | IC50 (nM) | Reference |

| BMP4-mediated Smad1/5/8 activation | C2C12 | 5 |

Effect of LDN-193189 on the p38 MAPK Pathway

The p38 mitogen-activated protein kinase (MAPK) pathway is a crucial signaling cascade involved in cellular responses to stress, inflammation, and differentiation. Studies have shown that BMP signaling can activate the p38 pathway as a non-Smad signaling branch. Research by Boergermann et al. (2010) demonstrated that LDN-193189 effectively inhibits the BMP2, BMP6, and GDF5-induced activation of p38 in C2C12 cells. This inhibition is a direct consequence of its action on the upstream BMP type I receptors.

Signaling Pathway Diagram

Caption: BMP-induced p38 signaling and its inhibition by LDN-193189.

Effect of LDN-193189 on the Akt Pathway

The Akt (also known as Protein Kinase B) pathway is a central signaling pathway that regulates cell survival, proliferation, and metabolism. Similar to the p38 pathway, Akt can be activated by BMP signaling in a Smad-independent manner. The study by Boergermann et al. (2010) also confirmed that LDN-193189 inhibits the activation of Akt induced by BMP2, BMP6, and GDF5 in C2C12 cells. This finding further underscores the comprehensive inhibitory effect of LDN-193189 on both canonical and non-canonical BMP signaling pathways.

Signaling Pathway Diagram

Caption: BMP-induced Akt signaling and its inhibition by LDN-193189.

Experimental Protocols

The following sections detail the methodologies employed to investigate the effects of LDN-193189 on the p38 and Akt pathways.

Cell Culture and Treatment

-

Cell Line: C2C12 myoblast cells are a commonly used model for studying BMP signaling.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: For experiments, cells are typically serum-starved for a period (e.g., 4 hours) before being pre-incubated with LDN-193189 at various concentrations for a specified time (e.g., 30 minutes). Subsequently, cells are stimulated with a BMP ligand (e.g., BMP2, BMP6, or GDF5) for a defined duration (e.g., 30 minutes for signaling studies).

Western Blotting for Phosphorylated p38 and Akt

Western blotting is a standard technique to detect and quantify the levels of specific proteins, including their phosphorylated (activated) forms.

-

Cell Lysis: After treatment, cells are washed with ice-cold Phosphate Buffered Saline (PBS) and lysed in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a protein assay, such as the Bradford or BCA assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

The membrane is then incubated with primary antibodies specific for phosphorylated p38 (p-p38) and phosphorylated Akt (p-Akt). Antibodies against total p38 and total Akt are used as loading controls.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

Experimental Workflow Diagram

Caption: Workflow for Western blot analysis of p38 and Akt phosphorylation.

Conclusion

LDN-193189 is a powerful tool for dissecting the complexities of BMP signaling. Its inhibitory action extends beyond the canonical Smad pathway to effectively attenuate the non-Smad p38 and Akt signaling cascades. This comprehensive inhibition makes LDN-193189 a valuable reagent for in vitro and in vivo studies aimed at understanding the multifaceted roles of BMP signaling in various biological processes and disease states. For drug development professionals, the dual inhibition of these pathways may present both therapeutic opportunities and potential off-target effects that require careful consideration. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers investigating the molecular mechanisms of LDN-193189 and its impact on cellular signaling.

LDN-193188 as a Phosphatidylcholine Transfer Protein (PC-TP) Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphatidylcholine transfer protein (PC-TP), also known as StarD2, is a cytosolic lipid-binding protein that plays a significant role in the regulation of hepatic glucose and lipid metabolism. Its interaction with thioesterase superfamily member 2 (THEM2) modulates key signaling pathways involved in metabolic homeostasis. LDN-193188 has been identified as a small-molecule inhibitor of PC-TP, demonstrating potential as a pharmacological tool to study PC-TP function and as a lead compound for the development of therapeutics for metabolic diseases. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its inhibitory effects, detailed experimental protocols, and a visualization of the associated signaling pathways.

Introduction to PC-TP and this compound

Phosphatidylcholine transfer protein (PC-TP) is a highly specific intracellular protein that facilitates the transport of phosphatidylcholine between membranes.[1] Beyond its lipid transfer activity, PC-TP functions as a crucial regulator in metabolic processes. It forms a complex with THEM2, an interaction that is central to its role in attenuating insulin (B600854) signaling.[2][3] Genetic ablation or chemical inhibition of PC-TP has been shown to improve hepatic glucose homeostasis and confer resistance to diet-induced diabetes, making it an attractive target for therapeutic intervention.[3][4]

This compound is a small molecule identified as an inhibitor of PC-TP.[4][5][6] It serves as a valuable chemical probe to dissect the biological functions of PC-TP and to explore the therapeutic potential of PC-TP inhibition.[4]

Quantitative Data

The inhibitory effects of this compound on PC-TP have been characterized both in vitro and in vivo. While a specific IC50 value for this compound has not been explicitly reported in the primary screening literature, it was developed as a more soluble and effective analog of an initial hit compound (LDN-0028202) from a high-throughput screen that identified inhibitors with IC50 values ranging from 4.1 to 95.0 μM.[4] The efficacy of this compound (referred to as compound A1 in some studies) has been demonstrated through its impact on metabolic parameters in animal models.

| Parameter | Organism/System | Treatment | Result | Reference |

| Fasting Plasma Glucose | Wild-type mice on a high-fat diet | This compound (Compound A1) | 31% reduction | [4] |

| IRS2 Abundance | Pctp-/- mice (genetic inhibition) | - | 3.7-fold increase in liver | [3] |

| Akt Phosphorylation | Pctp-/- mice (genetic inhibition) | - | 2.8-fold increase in liver | [3] |

| S6K1 Phosphorylation | Pctp-/- mice (genetic inhibition) | - | 3.1-fold increase in liver | [3] |

Experimental Protocols

This section details the key experimental methodologies used to characterize this compound as a PC-TP inhibitor.

In Vitro PC-TP Inhibition Assay (Fluorescence Quench Assay)

The initial identification of PC-TP inhibitors was performed using a fluorescence quench-based high-throughput screening assay. This method measures the transfer of fluorescently labeled phosphatidylcholine from donor to acceptor liposomes.

-

Principle: The assay measures the transfer of NBD-phosphatidylcholine (NBD-PC), a fluorescently labeled PC analog, from donor vesicles to acceptor vesicles. The fluorescence of NBD-PC is quenched upon transfer to the acceptor vesicles, which contain a quenching agent. PC-TP catalyzes this transfer, and inhibitors will slow the rate of fluorescence decay.

-

Materials:

-

Recombinant PC-TP

-

Donor Liposomes: Small unilamellar vesicles (SUVs) composed of phosphatidylcholine and NBD-PC.

-

Acceptor Liposomes: SUVs composed of phosphatidylcholine and a quenching agent (e.g., dinitrophenyl-phosphatidylethanolamine).

-

Assay Buffer: Specific buffer conditions (e.g., Tris-HCl, EDTA) at a defined pH.

-

This compound or other test compounds dissolved in DMSO.

-

-

Procedure:

-

Dispense test compounds (like this compound) and controls into a 384-well plate.

-

Add recombinant PC-TP to each well and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the transfer reaction by adding a mixture of donor and acceptor liposomes.

-

Monitor the decrease in fluorescence intensity over time using a fluorescence plate reader (e.g., excitation at 460 nm, emission at 535 nm).

-

Calculate the rate of PC transfer. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

In Vivo Animal Studies (Mouse Model of Diet-Induced Obesity)

-

Animal Model: Male C57BL/6J mice are typically used. To induce obesity and insulin resistance, mice are fed a high-fat diet (e.g., 60% kcal from fat) for a specified number of weeks.

-

Compound Administration:

-

This compound (Compound A1) is dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

-

The inhibitor is administered to the mice via oral gavage or intraperitoneal injection at a specific dose (e.g., 10 mg/kg) and frequency (e.g., daily).

-

-

Glucose Tolerance Test (GTT):

-

Fast mice overnight (e.g., 12-16 hours).

-

Measure baseline blood glucose from the tail vein.

-

Administer a glucose bolus (e.g., 2 g/kg body weight) via intraperitoneal injection.

-

Measure blood glucose at various time points post-injection (e.g., 15, 30, 60, 90, and 120 minutes).

-

Plot blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.

-

-

Tissue Analysis:

-

At the end of the study, mice are euthanized, and tissues (e.g., liver, adipose tissue) are collected.

-

Tissues can be flash-frozen in liquid nitrogen for subsequent analysis.

-

Western blotting can be performed on liver lysates to measure the phosphorylation status of key signaling proteins like Akt and S6K1 using specific phospho-antibodies.

-

Signaling Pathways

Inhibition of PC-TP by this compound disrupts its interaction with THEM2, leading to the potentiation of insulin signaling. The PC-TP/THEM2 complex normally acts to suppress this pathway. A key downstream node is the TSC1/TSC2 complex, a negative regulator of mTORC1. By inhibiting PC-TP, this compound effectively removes this brake on the insulin signaling cascade.

Experimental Workflow for In Vivo Studies```dot

Caption: Inhibition of PC-TP by this compound enhances insulin signaling.

Conclusion

This compound is a potent and valuable tool for investigating the role of PC-TP in metabolic regulation. Its ability to inhibit PC-TP leads to a disruption of the PC-TP/THEM2 complex, thereby enhancing hepatic insulin signaling and improving glucose homeostasis. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting PC-TP for the treatment of metabolic diseases such as type 2 diabetes and non-alcoholic fatty liver disease. Further studies to precisely quantify the binding affinity and to optimize the pharmacokinetic properties of this compound and its analogs are warranted.

References

- 1. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The p53 target Plk2 interacts with TSC proteins impacting mTOR signaling, tumor growth and chemosensitivity under hypoxic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activation of AMPK and inactivation of Akt result in suppression of mTOR-mediated S6K1 and 4E-BP1 pathways leading to neuronal cell death in in vitro models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fluorescent-conjugated polymer superquenching facilitates highly sensitive detection of proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mTOR Signaling and Neural Stem Cells: The Tuberous Sclerosis Complex Model - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Regulation of Hepatic Glucose Metabolism by LDN-193189

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LDN-193189 is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway. Primarily targeting Activin receptor-like kinase (ALK) receptors ALK1, ALK2, ALK3, and ALK6, LDN-193189 effectively curtails the downstream phosphorylation of SMAD proteins 1, 5, and 8. Emerging research indicates a significant role for the BMP signaling pathway in the regulation of hepatic glucose metabolism. While direct quantitative data on the effects of LDN-193189 on hepatic glucose output is still under active investigation, extensive studies on the impact of BMP ligands, such as BMP6 and BMP9, on liver cells provide a strong inferential basis for the mechanism of action of LDN-193189. This document serves as a comprehensive technical guide, consolidating the current understanding of LDN-193189's role in hepatic glucose metabolism, detailing relevant signaling pathways, summarizing key quantitative data from related studies, and providing established experimental protocols.

Mechanism of Action: Inhibition of the BMP/SMAD Signaling Pathway

LDN-193189 exerts its biological effects by competitively inhibiting the ATP-binding site of the type I BMP receptors ALK1, ALK2, ALK3, and ALK6.[1] This inhibition prevents the phosphorylation and activation of the downstream signaling molecules, SMAD1, SMAD5, and SMAD8.[2] The phosphorylated SMADs typically form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes. By blocking this cascade, LDN-193189 effectively modulates the expression of genes involved in various cellular processes, including glucose metabolism.

dot

References

The Impact of LDN-193189 on Cellular Signaling: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

LDN-193189 is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway. This technical guide provides an in-depth analysis of the cellular pathways modulated by LDN-193189, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular interactions.

Core Mechanism of Action: Inhibition of BMP Type I Receptors

LDN-193189 exerts its biological effects through the competitive inhibition of the ATP-binding site of the intracellular kinase domain of BMP type I receptors, also known as Activin receptor-like kinases (ALKs). This inhibition prevents the phosphorylation and subsequent activation of downstream signaling cascades.

The primary targets of LDN-193189 are ALK1, ALK2, ALK3, and ALK6. By blocking these receptors, LDN-193189 effectively abrogates BMP-mediated signaling.[1][2][3][4] This targeted inhibition makes it a valuable tool for studying the physiological and pathological roles of the BMP pathway and for the development of therapeutics for diseases associated with aberrant BMP signaling, such as fibrodysplasia ossificans progressiva (FOP) and certain cancers.[5]

Quantitative Analysis of Inhibitory Activity

The potency of LDN-193189 has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high affinity for specific ALK receptors.

| Target Receptor | Assay Type | IC50 (nM) | Reference |

| ALK1 | Kinase Assay | 0.8 | [1][2] |

| ALK2 | Kinase Assay | 0.8 | [1][2] |

| ALK3 | Kinase Assay | 5.3 | [1][2] |

| ALK6 | Kinase Assay | 16.7 | [1][2] |

| ALK2 (transcriptional activity) | Cell-based (C2C12) | 5 | [1][5][6][7][8] |

| ALK3 (transcriptional activity) | Cell-based (C2C12) | 30 | [1][5][6][7][8] |

| BMP4-mediated Smad1/5/8 activation | Cell-based | 5 | [1][9] |

| ALK4 | Kinase Assay | 101 | [1][10] |

| ActRIIA | Kinase Assay | 210 | [1][10] |

Affected Cellular Signaling Pathways

The inhibition of ALK receptors by LDN-193189 disrupts both the canonical Smad-dependent and the non-canonical Smad-independent signaling pathways initiated by BMP ligands.

Canonical BMP/SMAD Signaling Pathway

The canonical pathway is the primary route for BMP signal transduction. Upon binding of a BMP ligand (e.g., BMP2, BMP4, BMP6), the type II BMP receptor phosphorylates and activates the type I receptor (ALK1/2/3/6). The activated type I receptor then phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8. These phosphorylated R-SMADs form a complex with the common mediator SMAD (co-SMAD), SMAD4. This complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of BMP target genes involved in processes such as cell differentiation, proliferation, and apoptosis. LDN-193189 directly blocks the phosphorylation of SMAD1/5/8, thereby inhibiting the entire downstream cascade.[1][11][12][13]

Non-Canonical (SMAD-Independent) Signaling Pathways

In addition to the canonical SMAD pathway, BMP receptors can also activate non-canonical signaling pathways, including the p38 mitogen-activated protein kinase (MAPK), extracellular signal-regulated kinase (ERK1/2), and Akt pathways.[6][11][13] These pathways are also involved in regulating various cellular processes. Studies have shown that LDN-193189 effectively inhibits BMP-induced activation of p38, ERK1/2, and Akt in a dose-dependent manner in cell lines such as C2C12 myoblasts.[6][7][11][13]

Experimental Protocols

The following are generalized protocols based on methodologies reported in the literature for investigating the effects of LDN-193189.

Cell Culture and Treatment

-

Cell Line: C2C12 mouse myoblast cells are commonly used due to their robust response to BMP stimulation.[1][6][11]

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.

-

Serum Starvation: Prior to stimulation, cells are often serum-starved for a period (e.g., 4-24 hours) to reduce basal signaling activity.

-

LDN-193189 Treatment: LDN-193189 is dissolved in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to prepare a stock solution.[14] The stock solution is then diluted in culture medium to the desired final concentration. A vehicle control (DMSO alone) should always be included. Cells are pre-incubated with LDN-193189 for a specified time (e.g., 30-60 minutes) before the addition of a BMP ligand.[11]

-

BMP Stimulation: Recombinant BMP ligands (e.g., BMP2, BMP4, BMP6) are added to the culture medium at concentrations known to elicit a cellular response (e.g., 1-10 nM).[11]

Western Blotting for Phosphorylated SMADs and Non-Canonical Pathway Proteins

This technique is used to quantify the levels of phosphorylated (activated) signaling proteins.

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of samples.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated forms of SMAD1/5/8, p38, ERK1/2, and Akt. Antibodies against the total forms of these proteins and a housekeeping protein (e.g., GAPDH or β-tubulin) are used as loading controls.

-

Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Alkaline Phosphatase (ALP) Activity Assay

ALP is a downstream target of BMP signaling and a marker of osteoblast differentiation. This assay measures the functional consequence of BMP pathway inhibition.

-

Cell Seeding and Treatment: C2C12 cells are seeded in multi-well plates and treated with BMP ligand in the presence or absence of LDN-193189 for an extended period (e.g., 3-6 days).[1]

-

Cell Lysis: Cells are lysed, and the lysate is used for the ALP activity measurement.

-

ALP Reaction: A substrate for ALP, such as p-nitrophenyl phosphate (B84403) (pNPP), is added to the cell lysates. ALP converts pNPP to p-nitrophenol, which is yellow.

-

Measurement: The absorbance of the yellow product is measured at 405 nm using a microplate reader. The ALP activity is often normalized to the total protein content or cell number.[1]

Conclusion

LDN-193189 is a highly selective and potent inhibitor of the BMP signaling pathway, targeting ALK1, ALK2, ALK3, and ALK6. Its inhibitory action affects both canonical SMAD-dependent and non-canonical SMAD-independent pathways. The well-characterized mechanism of action and the availability of established in vitro assays make LDN-193189 an indispensable tool for research into the multifaceted roles of BMP signaling in health and disease, and for the development of novel therapeutic strategies.

References

- 1. selleckchem.com [selleckchem.com]

- 2. stemcell.com [stemcell.com]

- 3. LDN193189 GMP | LDN193189 (DM-3189) | ALK2/3 Inhibitor | Small Molecules | Captivate Bio [captivatebio.com]

- 4. stemcell.com [stemcell.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. apexbt.com [apexbt.com]

- 7. abmole.com [abmole.com]

- 8. glpbio.cn [glpbio.cn]

- 9. LDN193189 | DM-3189 | ALK2 and ALK3 inhibitor | TargetMol [targetmol.com]

- 10. Small Molecules Dorsomorphin and LDN-193189 Inhibit Myostatin/GDF8 Signaling and Promote Functional Myoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cellagentech.com [cellagentech.com]

- 13. cellgs.com [cellgs.com]

- 14. cdn.stemcell.com [cdn.stemcell.com]

An In-depth Technical Guide to LDN-193189 in Chondrogenesis and Osteogenesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

LDN-193189 is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway. Derived from Dorsomorphin, it exhibits greater specificity and potency, making it a critical tool for investigating the roles of BMP signaling in various biological processes, particularly in skeletal tissue development—chondrogenesis (cartilage formation) and osteogenesis (bone formation).[1] This guide provides a comprehensive technical overview of LDN-193189, its mechanism of action, its effects on chondrogenesis and osteogenesis, and detailed experimental protocols.

Mechanism of Action: Inhibition of BMP Signaling

LDN-193189 exerts its function by competitively inhibiting the ATP-binding site of the intracellular kinase domain of BMP type I receptors. It shows high selectivity for Activin receptor-like kinase 2 (ALK2) and ALK3, with significantly weaker effects on other receptors like ALK4, ALK5 (TGF-β type I receptor), and ALK7.[2][3] This selectivity allows for the targeted disruption of the BMP signaling cascade.

The binding of BMP ligands (like BMP2, BMP4, BMP9) to a complex of type I and type II receptors triggers the phosphorylation of the type I receptor.[4][5] This activated receptor then phosphorylates intracellular mediators known as receptor-regulated Smads (R-Smads), specifically Smad1, Smad5, and Smad8.[2] These phosphorylated Smads form a complex with the common-mediator Smad (Co-Smad), Smad4, and translocate to the nucleus to regulate the transcription of target genes essential for osteogenesis, such as Runx2.[6][7]

LDN-193189 effectively blocks the initial phosphorylation of Smad1/5/8.[1][8] Furthermore, it has been shown to inhibit non-canonical, Smad-independent BMP signaling pathways, including the p38 MAPK and Akt pathways in certain cell types.[8][9]

The inhibitory potency of LDN-193189 is quantified by its half-maximal inhibitory concentration (IC50) values.

| Target Receptor | IC50 (Kinase Assay) | IC50 (Transcriptional Activity) | Reference(s) |

| ALK1 | 0.8 nM | - | [3][10] |

| ALK2 (ACVR1) | 0.8 - 5 nM | 5 nM | [2][3][9][10][11] |

| ALK3 (BMPR1A) | 5.3 - 30 nM | 30 nM | [2][3][9][10][11] |

| ALK6 (BMPR1B) | 16.7 nM | - | [3][10] |

| ALK4, ALK5, ALK7 | >500 nM | >500 nM | [2][3] |

| BMP4-mediated Smad1/5/8 Phosphorylation | - | 5 nM | [3][10] |

Role in Chondrogenesis

The role of BMP signaling in chondrogenesis is multifaceted. It is essential for the initial condensation of mesenchymal cells and their differentiation into chondrocytes, a process driven by the master transcription factor SOX9.[12][13] However, sustained BMP signaling can also promote chondrocyte hypertrophy, a terminal differentiation step that precedes endochondral ossification, which is undesirable for articular cartilage repair.[1][14]

The effect of LDN-193189 on chondrogenesis is complex and appears to be context-dependent:

-

Inhibition of Chondrogenesis: Some studies demonstrate that LDN-193189 is a potent and direct inhibitor of chondrogenesis. In mouse limb bud cell micromass cultures, LDN-193189 drastically inhibits cartilage formation and causes significant decreases in the expression of key cartilage genes like Sox9 and Aggrecan (Acan).[15][16]

-

Permissive for Chondrogenesis but No Blockade of Hypertrophy: In contrast, studies using human bone marrow-derived stromal cells (BMSCs) in microtissue cultures found that LDN-193189 permitted chondrogenesis (indicated by the expression of COL2A1 and ACAN) but failed to prevent subsequent hypertrophy (marked by COL10A1 expression).[1][14][17] At higher concentrations (≥100 nM), a decrease in glycosaminoglycan (GAG) content and expression of chondrogenic markers was observed.[1]

This discrepancy suggests that the requirement for BMP signaling may vary depending on the cell source, culture system, and developmental stage.

| Experimental Model | LDN-193189 Treatment | Effect on Chondrogenic Markers | Effect on Hypertrophic Markers | Reference(s) |

| Mouse Limb Bud Micromass | Day 4 & 6 | ↓ Sox9, ↓ Acan | Not Reported | [15] |

| Human BMSC Microtissues | 14 days; ≥100 nM | ↓ COL2A1 (in some donors), No consistent effect on SOX9, ACAN. ↓ GAG content. | No consistent suppression of COL10A1, RUNX3, MEF2C. | [1][18] |

| Zebrafish Larvae | During development | ↓ sox9a, ↓ sox9b | Not Reported | [19] |

Role in Osteogenesis

In contrast to its complex role in chondrogenesis, the role of LDN-193189 in osteogenesis is more straightforward. BMP signaling is a potent inducer of osteogenesis, driving the differentiation of mesenchymal stem cells into osteoblasts, which are responsible for bone matrix deposition.[4][5] The transcription factor Runx2 is a key downstream target of BMP signaling and is essential for osteoblast differentiation.[6][20]

By potently inhibiting ALK2/3 and subsequent Smad1/5/8 phosphorylation, LDN-193189 effectively blocks BMP-induced osteogenic differentiation. This has been consistently demonstrated across various in vitro and in vivo models.[1][9]

-

In Vitro: In osteogenic induction cultures of BMSCs, LDN-193189 counters the effects of exogenously added BMP-2.[1] It inhibits the induction of alkaline phosphatase (ALP) activity, a key early marker of osteoblasts, and prevents matrix mineralization, as shown by reduced Alizarin Red S staining.[1][10] It also reduces the expression of critical osteogenic genes like RUNX2 and SP7 (Osterix).[1]

-

In Vivo: LDN-193189 has been successfully used to reduce heterotopic ossification (the abnormal formation of bone in soft tissues) in mouse models, highlighting its potent anti-osteogenic effects in a physiological setting.[2][10]

| Experimental Model | LDN-193189 Treatment | Effect on Osteogenic Markers | Reference(s) |

| Human BMSC Monolayer | 9 days; ≥100 nM with BMP-2 | ↓ RUNX2, ↓ ALPL, ↓ SP7 expression. Reduced Alizarin Red S staining. | [1] |

| C2C12 Cells | 6 days; with BMP4 | Dose-dependent inhibition of Alkaline Phosphatase (ALP) activity. | [10] |

| Mouse Model of Heterotopic Ossification | 3 mg/kg i.p. | Prevented radiographic lesions and ectopic bone formation. | [3][10] |

Experimental Protocols

-

Cell Seeding: Plate human bone marrow-derived stromal cells (BMSCs) in a 24-well plate at a density of 20,000 cells/cm² in expansion medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin). Allow cells to adhere for 24 hours.

-

Induction: Aspirate expansion medium and replace with Osteogenic Induction Medium (OIM).

-

Basal Medium: High-glucose DMEM, 10% FBS, 1% Penicillin-Streptomycin.

-

Supplements: 100 nM Dexamethasone, 10 mM β-glycerophosphate, 50 µM Ascorbic Acid.

-

Inducer: 100 ng/mL recombinant human BMP-2.

-

-

Treatment: Prepare serial dilutions of LDN-193189 (in DMSO) in OIM to achieve final concentrations (e.g., 0, 1, 10, 100, 1000 nM). Ensure the final DMSO concentration is constant across all wells (e.g., 0.1%).

-

Culture: Culture cells for 9-21 days, replacing the medium every 2-3 days.

-

Analysis:

-

Alkaline Phosphatase (ALP) Staining/Activity (Day 7-9): Fix cells and use a commercial ALP staining kit or lyse cells for a quantitative p-nitrophenyl phosphate (B84403) (pNPP) assay.[10]

-

Mineralization Staining (Day 14-21): Fix cells with 4% paraformaldehyde and stain with 2% Alizarin Red S solution (pH 4.2) for 5 minutes to visualize calcium deposits.

-

Gene Expression (Day 7-9): Isolate RNA, synthesize cDNA, and perform qPCR for osteogenic markers (RUNX2, ALPL, SP7, BGLAP). Normalize to a housekeeping gene like GAPDH.[1][18]

-

-

Microtissue Formation: Generate BMSC microtissues by seeding cells (e.g., 250,000 cells per aggregate) into non-adherent U-bottom 96-well plates or specialized microwell platforms. Centrifuge briefly to form a pellet.[1][18]

-

Induction: Culture the aggregates in Chondrogenic Induction Medium.

-

Basal Medium: High-glucose DMEM, 1% Penicillin-Streptomycin.

-

Supplements: 1X ITS+ Premix, 100 nM Dexamethasone, 50 µM Ascorbic Acid, 40 µg/mL L-proline.

-

Inducer: 10 ng/mL recombinant human TGF-β1.

-

-

Treatment: Add LDN-193189 at desired final concentrations (e.g., 0, 10, 100, 1000 nM) to the induction medium.

-

Culture: Culture for 14-21 days, performing a half-medium change every 2-3 days.

-

Analysis:

-

Histology: Harvest microtissues, fix in 4% paraformaldehyde, embed in paraffin, and section. Stain with Alcian Blue for sulfated glycosaminoglycans (GAGs) and perform immunohistochemistry for Collagen Type II (chondrogenesis) and Collagen Type X (hypertrophy).[1][18]

-

Biochemical Analysis: Digest microtissues with papain. Quantify GAG content using the dimethylmethylene blue (DMMB) assay and DNA content using a PicoGreen assay. Normalize GAG to DNA content.[1]

-

Gene Expression: Pool microtissues, isolate RNA, and perform qPCR for chondrogenic (SOX9, ACAN, COL2A1) and hypertrophic (COL10A1, RUNX2) markers.[1][18]

-

-

Cell Culture and Starvation: Plate cells (e.g., C2C12 myoblasts) to be 80-90% confluent. Serum-starve the cells for 4-6 hours prior to treatment to reduce basal signaling.[8]

-

Inhibitor Pre-treatment: Pre-treat cells with LDN-193189 (e.g., 0.5 µM) or vehicle (DMSO) for 30-60 minutes.[8]

-

Stimulation: Stimulate cells with a BMP ligand (e.g., 5 nM BMP-2) for a short duration (e.g., 15-60 minutes).[8]

-

Lysis: Immediately place plates on ice, wash with ice-cold PBS, and lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantification and Sample Prep: Determine protein concentration using a BCA assay. Prepare lysates with Laemmli sample buffer and boil for 5 minutes.

-

SDS-PAGE and Transfer: Separate proteins on a polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibody against phospho-Smad1/5/8 overnight at 4°C.

-

Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip and re-probe the membrane for total Smad1 and a loading control (e.g., GAPDH or Tubulin) to confirm equal loading.[8]

-

Conclusion

LDN-193189 is an invaluable research tool for dissecting the roles of BMP signaling in skeletal biology. As a potent and selective inhibitor of ALK2 and ALK3, it robustly blocks osteogenic differentiation both in vitro and in vivo, making it a key compound for studying bone formation and developing therapies for conditions involving ectopic ossification. Its role in chondrogenesis is more nuanced; while it can strongly inhibit cartilage formation in some contexts, in others it appears to permit chondrogenic differentiation of MSCs but is insufficient to prevent the subsequent, often undesirable, hypertrophic maturation. This highlights the complex, context-dependent nature of BMP signaling in cartilage development and repair. The detailed protocols provided herein serve as a guide for researchers to effectively utilize LDN-193189 to further explore these critical pathways.

References

- 1. Inhibition of BMP signaling with LDN 193189 can influence bone marrow stromal cell fate but does not prevent hypertrophy during chondrogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cellagentech.com [cellagentech.com]

- 3. LDN193189 | DM-3189 | ALK2 and ALK3 inhibitor | TargetMol [targetmol.com]

- 4. BMP signaling in mesenchymal stem cell differentiation and bone formation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Roles of Bone Morphogenetic Proteins and Their Signaling in the Osteogenesis of Adipose-Derived Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crosstalk between Wnt and bone morphogenetic protein signaling during osteogenic differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BMP9 signaling in stem cell differentiation and osteogenesis - PMC [pmc.ncbi.nlm.nih.gov]